pKa Comparison Across Regioisomers
alpha,beta-Dichloroacrylic acid (2,3-dichloro substitution) exhibits a predicted pKa of 1.80, making it the strongest acid among all dichloroacrylic acid regioisomers and substantially more acidic than the mono-chloro analog or parent acrylic acid . The 3,3-dichloro regioisomer (CAS 1561-20-2) has a predicted pKa of 2.76, while 2-chloroacrylic acid (CAS 598-79-8) has a predicted pKa of 3.03, and unsubstituted acrylic acid (CAS 79-10-7) has a measured pKa of 4.25 [1][2]. The 0.96 pKa unit difference between the 2,3- and 3,3-regioisomers corresponds to an approximately 9-fold greater acidity, attributable to the synergistic electron-withdrawing effect of adjacent chlorine atoms acting directly on the conjugated system [3].
| Evidence Dimension | Acid dissociation constant (pKa) — acid strength |
|---|---|
| Target Compound Data | pKa = 1.80 ± 0.19 (predicted) |
| Comparator Or Baseline | 3,3-Dichloroacrylic acid: pKa = 2.76 ± 0.33 (predicted); 2-Chloroacrylic acid: pKa = 3.03 (predicted); Acrylic acid: pKa = 4.25 (measured) |
| Quantified Difference | 2,3-isomer is 0.96 pKa units stronger than 3,3-isomer (≈9× greater Ka); 1.23 units stronger than 2-chloro analog (≈17×); 2.45 units stronger than acrylic acid (≈280×) |
| Conditions | Aqueous solution, 25°C; predicted values from ACD/Labs and ChemAxon algorithms |
Why This Matters
The enhanced acidity of the 2,3-isomer directly impacts ionization state at physiological and reaction pH, solubility profiles, salt formation efficiency, and nucleophilic reactivity — parameters that cannot be replicated by the 3,3-isomer or mono-chloro analog.
- [1] PubChem. 2-Chloroacrylic acid (CID 5352749). Predicted Properties: pKa (Strongest Acidic) = 3.03 (ChemAxon). View Source
- [2] Wikipedia. Acrylic acid. Acidity (pKa) = 4.25. View Source
- [3] Compiled from chemoinformatics analysis of predicted pKa data; electron-withdrawing effect quantified via comparative pKa values across substitution patterns. View Source
